molecular formula C19H17N3O2S B2861233 N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide CAS No. 1323715-26-9

N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2861233
CAS No.: 1323715-26-9
M. Wt: 351.42
InChI Key: UMRIUTVEEKELOD-UHFFFAOYSA-N
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Description

Benzothiazole derivatives are a class of compounds that have been studied for their potential biological activities . They are known to possess anti-inflammatory properties . The structure of these compounds typically involves a benzothiazole ring coupled with various substituents .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the synthesis and evaluation of derivatives related to N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide for antimicrobial applications. For instance, the synthesis of 2-phenylamino-thiazole derivatives has shown promising results as antimicrobial agents, with some molecules exhibiting more potent activity than reference drugs against pathogenic strains. These compounds have displayed pronounced antibacterial activity, particularly against Gram-positive strains, indicating their potential as novel antimicrobial agents (Bikobo et al., 2017).

Anticancer Activity

The compound has also been investigated for its anticancer potential. A study on the synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents highlighted a derivative that exhibited excellent in vivo inhibitory effects on tumor growth. This suggests the compound’s utility in cancer treatment, providing a foundation for further development of anticancer drugs (Yoshida et al., 2005).

Corrosion Inhibition

In the context of materials science, benzothiazole derivatives, including those structurally related to this compound, have been studied for their corrosion inhibiting properties. These derivatives have shown high efficiency in protecting steel against corrosion in acidic environments, which is significant for industrial applications requiring materials with enhanced durability and longevity (Hu et al., 2016).

Biochemical Analysis

Biochemical Properties

It has been suggested that this compound may interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

The effects of N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[d]thiazole-6-carboxamide on various types of cells and cellular processes are still being studied. Preliminary research suggests that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is hypothesized that it exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

This includes studies on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are currently being studied. This includes investigations into any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This includes studies on any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .

Transport and Distribution

This includes studies on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are currently being studied. This includes investigations into any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c23-18(21-14-6-7-14)9-12-1-4-15(5-2-12)22-19(24)13-3-8-16-17(10-13)25-11-20-16/h1-5,8,10-11,14H,6-7,9H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRIUTVEEKELOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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